molecular formula C15H18O3 B112334 Xanthatin CAS No. 26791-73-1

Xanthatin

Cat. No. B112334
CAS RN: 26791-73-1
M. Wt: 246.3 g/mol
InChI Key: RBRPTFMVULVGIC-ZTIIIDENSA-N
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Description

Xanthatin is a sesquiterpene lactone isolated from Xanthium plants (Asteraceae). It is a potent anticancer agent that induces cell cycle arrest at the G2/M phase in hepatocellular carcinoma and colon cancer cells .


Synthesis Analysis

Xanthatin is a naturally occurring xanthanolide that has been isolated from the genus Xanthium in monomeric, dimeric, and trimeric forms . The synthesis tactics of xanthanolides have been summarized in various studies . For instance, the total synthesis of xanthanolides was achieved through asymmetric synthesis of dihydroxanthatin by Oshima-Utimoto reaction .


Molecular Structure Analysis

Xanthatin is a hydrophobic molecule with a representative core constituted by a bicyclic γ-lactamic ring which contains a seven-member ring fused with a five-member ring . The first ring has an aliphatic branch while the second one has a methylene group .


Chemical Reactions Analysis

Xanthatin has been found to exhibit significant antitumor activity through various mechanisms. For instance, it has been shown to induce cell cycle arrest at the G2/M phase . It also increases total p53 protein levels, decreases Bcl-2/Bax ratio, and downregulates the expression of the downstream factors procaspase-9 and procaspase-3 .


Physical And Chemical Properties Analysis

Xanthatin has a molecular formula of C15H18O3 and a molecular weight of 246.30 .

Scientific Research Applications

Anti-Inflammatory Properties

Xanthatin has demonstrated potential as an anti-inflammatory agent. A study revealed that xanthatin can alleviate inflammatory responses by inhibiting NF-κB, MAPK, and STATs activation in macrophages. This was evidenced by reduced levels of nitric oxide, reactive oxygen species, and pro-inflammatory factors, indicating xanthatin's potential as an anti-inflammatory medication (Liu et al., 2022).

Antitumor and Cytotoxic Effects

Xanthatin has been shown to possess significant antitumor activity. It mediates anti-tumor cytotoxicity through mechanisms involving glycogen synthase kinase-3β and β-catenin, particularly in lung cancer cells (Tao et al., 2016). Moreover, it induces apoptosis in glioma cells and inhibits tumor growth by activating the endoplasmic reticulum stress-dependent CHOP pathway (Ma et al., 2019). Additionally, xanthatin has been found to induce G2/M cell cycle arrest and apoptosis in human gastric carcinoma cells (Zhang et al., 2012).

Role in Cancer Cell Metabolism and Signaling Pathways

Xanthatin's impact on cancer cell metabolism and various signaling pathways has been extensively studied. It has been observed to alter energy metabolism in colon cancer cells via the mTOR signaling pathway, demonstrating its potential as a botanical drug against abnormal tumor energy metabolism (Li et al., 2021). Furthermore, it can induce apoptosis and inhibit the thioredoxin reductase enzyme, promoting oxidative stress-mediated apoptosis in cancer cells (Liu et al., 2018).

Potential as Pesticidal Agents

Xanthatin has also been evaluated for its potential as a natural pesticide. Studies have shown that it exhibits significant pesticidal activities, especially against certain fungi and insects. This opens up the possibility of using xanthatin-derived compounds in sustainable agricultural practices (Zhi et al., 2020).

Safety And Hazards

Xanthatin is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

(3aR,7S,8aS)-7-methyl-3-methylidene-6-[(E)-3-oxobut-1-enyl]-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-9-8-14-13(11(3)15(17)18-14)7-6-12(9)5-4-10(2)16/h4-6,9,13-14H,3,7-8H2,1-2H3/b5-4+/t9-,13+,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRPTFMVULVGIC-ZTIIIDENSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(CC=C1C=CC(=O)C)C(=C)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@H](CC=C1/C=C/C(=O)C)C(=C)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001317668
Record name (-)-Xanthatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Xanthatin

CAS RN

26791-73-1
Record name (-)-Xanthatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26791-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xanthatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026791731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Xanthatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name XANTHATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/298X1N12LS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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